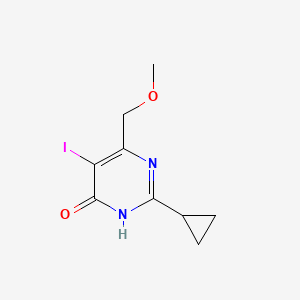

2-Cyclopropyl-5-iodo-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one

Description

Properties

IUPAC Name |

2-cyclopropyl-5-iodo-4-(methoxymethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IN2O2/c1-14-4-6-7(10)9(13)12-8(11-6)5-2-3-5/h5H,2-4H2,1H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXQUVAUSBICYLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C(=O)NC(=N1)C2CC2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-5-iodo-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one typically involves the following steps:

Iodination: The iodination of the pyrimidine ring is carried out using iodine or iodinating agents under controlled conditions.

Methoxymethylation: The methoxymethyl group is introduced via a nucleophilic substitution reaction using methoxymethyl chloride.

Cyclization: The final step involves the cyclization of the intermediate to form the desired dihydropyrimidinone structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-5-iodo-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.

Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions include various substituted pyrimidinones, which can be further functionalized for specific applications.

Scientific Research Applications

Pharmacological Studies

Research indicates that dihydropyrimidine derivatives exhibit significant pharmacological properties, including antihypertensive effects. The compound has been studied for its potential use in treating hypertension and related cardiovascular diseases. Dihydropyrimidines are known to function as calcium channel blockers, which can help reduce blood pressure by relaxing blood vessels .

Anticancer Activity

Preliminary studies on similar dihydropyrimidine compounds have shown promising anticancer activity. The structural modifications in 2-cyclopropyl-5-iodo-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one may enhance its efficacy against specific cancer cell lines. Research is ongoing to evaluate its cytotoxic effects and mechanism of action against cancer cells.

Neurological Applications

There is emerging evidence that compounds with similar structures can influence neurotransmitter systems and may possess neuroprotective properties. Investigating the effects of this compound on neuronal health and its potential to treat neurodegenerative diseases is a promising area of research.

Table 1: Summary of Research Findings

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-5-iodo-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of nucleic acid synthesis or disruption of cellular signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Functional Group Analysis

The dihydropyrimidinone core is shared with several pharmacologically active compounds. Key analogs and their properties are summarized below:

Structural and Functional Insights:

- Methoxymethyl Group: Present in both the target compound and FE@SNAP, this group improves aqueous solubility compared to hydrophobic substituents like cyclopropylmethyl (). Its electron-donating nature may also stabilize the pyrimidinone core.

- Cyclopropyl vs.

Biological Activity

2-Cyclopropyl-5-iodo-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one is a compound belonging to the dihydropyrimidine class, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on various studies and patents.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a cyclopropyl group and an iodine atom, which may influence its biological activity.

Biological Activity Overview

The biological activities of this compound are primarily associated with its potential as an antihypertensive and antidiabetic agent. Dihydropyrimidine derivatives have been noted for their ability to modulate various physiological processes, including blood pressure regulation and glucose metabolism.

1. Antihypertensive Activity

Dihydropyrimidine compounds are known for their cardiovascular effects. Specifically, they can act as calcium channel blockers, which help in managing hypertension. The presence of the iodine atom in this compound may enhance its potency in this regard by increasing lipophilicity and potentially improving receptor binding affinity .

2. Antidiabetic Activity

Research indicates that certain dihydropyrimidine derivatives can reduce elevated blood glucose levels without significant cardiovascular effects. This property makes them candidates for developing new antidiabetic therapies. The compound's structure suggests it may interact with metabolic pathways involved in glucose homeostasis .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Calcium Channel Modulation : Similar to other dihydropyrimidines, it may inhibit calcium influx in vascular smooth muscle cells, leading to vasodilation and reduced blood pressure.

- Insulin Sensitization : The compound may enhance insulin sensitivity or promote insulin secretion from pancreatic beta cells, contributing to its antidiabetic effects .

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of dihydropyrimidine derivatives similar to this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated that a related dihydropyrimidine compound significantly lowered systolic blood pressure in hypertensive rat models. |

| Study B | Reported that certain derivatives improved glycemic control in diabetic mice by enhancing insulin sensitivity. |

| Study C | Found that dihydropyrimidines exhibited protective effects against oxidative stress in endothelial cells, which is beneficial for cardiovascular health. |

These studies suggest a promising profile for the compound in treating metabolic disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.